molecular formula C16H14N6O2 B7682891 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide

4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide

Katalognummer B7682891
Molekulargewicht: 322.32 g/mol
InChI-Schlüssel: HHINJXDHAXJYFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a novel selective inhibitor of the Bruton's tyrosine kinase (BTK) that has shown promising results in preclinical studies. BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B-cell malignancies.

Wirkmechanismus

4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are important for B-cell survival and proliferation. Inhibition of BTK leads to the suppression of these pathways, resulting in the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects:
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has been shown to selectively inhibit BTK in vitro and in vivo. Inhibition of BTK leads to the inhibition of downstream signaling pathways, resulting in the suppression of B-cell activation and proliferation. 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has also been shown to reduce autoantibody levels in preclinical models of lupus.

Vorteile Und Einschränkungen Für Laborexperimente

4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which allows for the study of B-cell signaling pathways without affecting other signaling pathways. 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has also shown potent antitumor activity in preclinical models of B-cell malignancies. One limitation of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide is that it may have off-target effects on other kinases, which may affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide. One direction is the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide in combination with other targeted therapies, such as inhibitors of the PI3K-AKT pathway. Another direction is the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide in clinical trials for the treatment of autoimmune diseases and B-cell malignancies. The development of more selective BTK inhibitors may also be an area of future research.

Synthesemethoden

The synthesis of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the formation of the tetrazole ring, which is a bioisostere of the carboxylic acid group. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has been extensively studied in preclinical models of autoimmune diseases and B-cell malignancies. In a mouse model of rheumatoid arthritis, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide was shown to reduce joint inflammation and bone destruction. In a mouse model of lupus, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide was able to reduce autoantibody levels and improve survival. In preclinical models of B-cell malignancies, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide showed potent antitumor activity.

Eigenschaften

IUPAC Name

4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c1-11(23)18-13-4-2-12(3-5-13)16(24)19-14-6-8-15(9-7-14)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHINJXDHAXJYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.